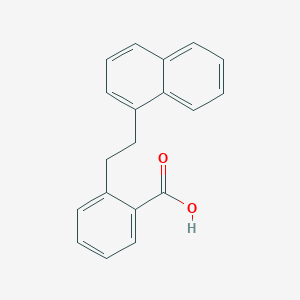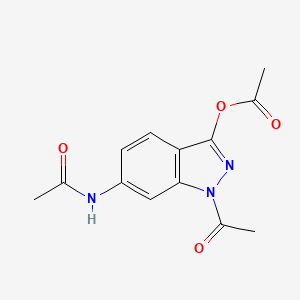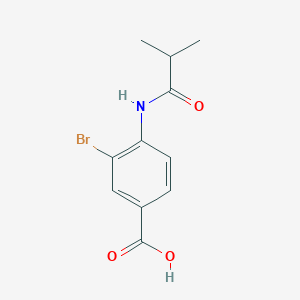
(3-(Cyclohexyl(methyl)carbamoyl)-5-fluorophenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(Cyclohexyl(methyl)carbamoyl)-5-fluorophenyl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyclohexyl(methyl)carbamoyl group and a fluorine atom. The unique structure of this compound makes it a valuable candidate for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Cyclohexyl(methyl)carbamoyl)-5-fluorophenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups, making it an ideal method for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as crystallization and chromatography is essential to obtain the desired product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
(3-(Cyclohexyl(methyl)carbamoyl)-5-fluorophenyl)boronic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The boronic acid group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form boronic esters or reduction to form boranes.
Coupling Reactions: As mentioned earlier, the Suzuki-Miyaura coupling is a key reaction involving this compound.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents such as toluene or ethanol. The reaction conditions typically involve moderate temperatures (50-100°C) and inert atmospheres (e.g., nitrogen or argon).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the major product would be a biaryl compound formed by the coupling of the boronic acid with an aryl halide.
Wissenschaftliche Forschungsanwendungen
(3-(Cyclohexyl(methyl)carbamoyl)-5-fluorophenyl)boronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a protease inhibitor, which could have implications in drug development.
Medicine: Explored for its potential use in the development of new therapeutic agents, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes .
Wirkmechanismus
The mechanism of action of (3-(Cyclohexyl(methyl)carbamoyl)-5-fluorophenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, thereby inhibiting their activity. This mechanism is particularly relevant in the context of protease inhibition, where the compound can bind to the catalytic serine residue of the enzyme, preventing substrate cleavage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-(Cyclohexyl(methyl)carbamoyl)phenyl)boronic acid: Similar structure but lacks the fluorine atom.
1-Boc-4-AP: Used as an intermediate in the synthesis of fentanyl and related compounds
Uniqueness
The presence of the fluorine atom in (3-(Cyclohexyl(methyl)carbamoyl)-5-fluorophenyl)boronic acid imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and make it a more effective inhibitor compared to similar compounds.
Eigenschaften
Molekularformel |
C14H19BFNO3 |
|---|---|
Molekulargewicht |
279.12 g/mol |
IUPAC-Name |
[3-[cyclohexyl(methyl)carbamoyl]-5-fluorophenyl]boronic acid |
InChI |
InChI=1S/C14H19BFNO3/c1-17(13-5-3-2-4-6-13)14(18)10-7-11(15(19)20)9-12(16)8-10/h7-9,13,19-20H,2-6H2,1H3 |
InChI-Schlüssel |
DIYCTAMRGGXLGV-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC(=C1)F)C(=O)N(C)C2CCCCC2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Chloro-2-phenylfuro[2,3-B]quinoxaline](/img/structure/B11844049.png)
![(2,3-Difluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B11844067.png)



![7-Chloro-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B11844075.png)

![(7-Methylimidazo[1,2-a]pyridin-3-yl)(3-nitrophenyl)methanone](/img/structure/B11844090.png)




